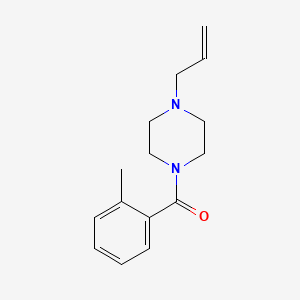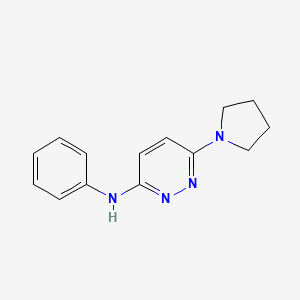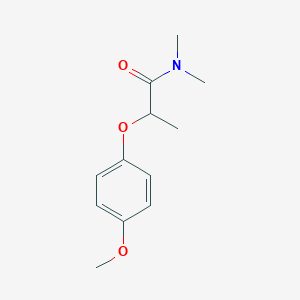![molecular formula C26H27NO6 B5310846 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the formation of a complex with the target biomolecule. This complex results in a change in the fluorescence properties of the compound, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate exhibits minimal toxicity and does not have any significant physiological effects. This makes it an ideal candidate for various lab experiments and applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is its excellent fluorescence properties, which make it an ideal candidate for the detection of various biomolecules. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One of the primary areas of research is the development of new and improved synthesis methods that can reduce the cost of production. Additionally, research is also being conducted to explore the potential applications of this compound in various fields such as drug discovery, bioimaging, and diagnostics. Finally, there is a need for further studies to explore the mechanism of action and biochemical and physiological effects of this compound to fully understand its potential applications.
Conclusion:
In conclusion, 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has significant potential in various fields. Its excellent fluorescence properties make it an ideal candidate for the detection of various biomolecules, and its minimal toxicity makes it suitable for various lab experiments. However, further research is required to explore its mechanism of action, biochemical and physiological effects, and potential applications fully.
Synthesis Methods
The synthesis of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 2-furylmethyl alcohol with 4-butoxybenzoyl chloride and 4-methoxyphenylacetic acid in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of biological molecules. This compound exhibits excellent fluorescence properties and can be used to detect various biomolecules such as proteins, nucleic acids, and carbohydrates.
properties
IUPAC Name |
furan-2-ylmethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-3-4-15-31-22-13-9-20(10-14-22)25(28)27-24(17-19-7-11-21(30-2)12-8-19)26(29)33-18-23-6-5-16-32-23/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,27,28)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUTGXDYHSTBB-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)



![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)

![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)